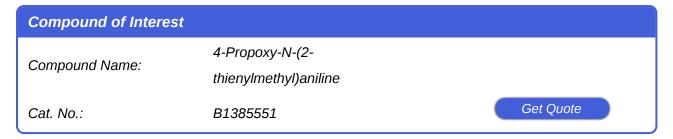


Ensuring Reproducibility in 4-Propoxy-N-(2-thienylmethyl)aniline Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

To foster reproducibility and accelerate scientific progress, this guide provides a comparative analysis of **4-Propoxy-N-(2-thienylmethyl)aniline**, a compound of interest for its potential antimicrobial and anticancer properties.[1] This document outlines detailed experimental protocols and presents a summary of available quantitative data alongside that of alternative compounds, enabling researchers to build upon existing findings effectively.

Chemical and Physical Properties

4-Propoxy-N-(2-thienylmethyl)aniline is systematically identified as 4-propoxy-N-(thiophen-2-ylmethyl)aniline, with the molecular formula C₁₄H₁₇NOS.[1] Key identifiers for this compound are provided in the table below.

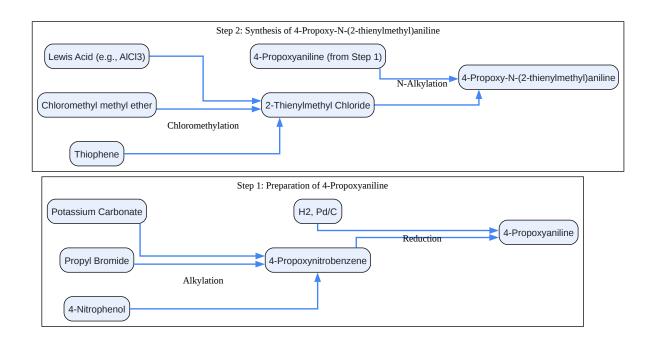


Property	Value
CAS Number	1040688-52-5
Molecular Weight	247.36 g/mol
SMILES Notation	CCCOC1=CC=C(C=C1)NCC2=CC=CS2
InChlKey	KPEUMRKEXBPOPG-UHFFFAOYSA-N
Source:[1]	

Synthesis of 4-Propoxy-N-(2-thienylmethyl)aniline

The synthesis of **4-Propoxy-N-(2-thienylmethyl)aniline** can be achieved through a two-step process.[1] This involves the initial preparation of 4-propoxyaniline followed by a reaction with 2-thienylmethyl chloride.[1]





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A high-level overview of the synthesis of 4-Propoxy-N-(2-thienylmethyl)aniline.

Detailed Experimental Protocol: Synthesis

Step 1: Preparation of 4-Propoxyaniline[1]

 Alkylation: React 4-nitrophenol with propyl bromide in the presence of a base such as potassium carbonate to form 4-propoxynitrobenzene.



 Reduction: Reduce the nitro group of 4-propoxynitrobenzene to an amine group using a reducing agent like hydrogen gas over a palladium catalyst.

Step 2: Preparation of 2-Thienylmethyl Chloride[1]

• Chloromethylation: React thiophene with chloromethyl methyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride, to synthesize 2-thienylmethyl chloride.

Step 3: Final Synthesis

 N-Alkylation: React the synthesized 4-propoxyaniline with 2-thienylmethyl chloride to yield the final product, 4-Propoxy-N-(2-thienylmethyl)aniline.

Biological Activity: A Comparative Analysis

Research indicates that **4-Propoxy-N-(2-thienylmethyl)aniline** possesses both antimicrobial and anticancer properties.[1]

Antimicrobial Activity

In vitro studies have demonstrated the effectiveness of **4-Propoxy-N-(2-thienylmethyl)aniline** against various bacterial strains.[1]

Table 1: Comparative Antimicrobial Activity (MIC in μ g/mL)

Compound	Staphylococcus aureus
4-Propoxy-N-(2-thienylmethyl)aniline	32[1]
4-bromo-3-chloroaniline	125
3-bromo-4-chloroaniline	175
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)	100
2-iodo-4-trifluoromethylaniline (ITFMA)	50
Source:[1][2]	



Anticancer Activity

4-Propoxy-N-(2-thienylmethyl)aniline has been shown to exhibit anti-proliferative activity against several cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and C6 glioma cells.[1] While specific IC50 values for this compound are not readily available in the reviewed literature, the following tables provide quantitative data for alternative thiophene and aniline derivatives, offering a baseline for comparison.

Table 2: Comparative Anticancer Activity of Thiophene Derivatives (IC50 in μM)

Compound	Cell Line	IC50 (μM)
Thienopyrimidine Derivative 3b	HepG2 (Liver)	3.105
PC-3 (Prostate)	2.15	
Thienopyrimidine Derivative 4c	HepG2 (Liver)	3.023
PC-3 (Prostate)	3.12	
Tetrahydrobenzothiophene Derivative 10	H460 (Lung)	7.7
A549 (Lung)	18.9	
U251 (Glioblastoma)	13.3	_
Source:[3][4]		_

Table 3: Comparative Anticancer Activity of Aniline Derivatives (IC50 in μM)



Compound	Cell Line	IC50 (μM)
4-(4-Acetylphenylamino)-6- methoxy-2-phenylquinoline (11)	NCI-H226 (Lung)	0.94
MDA-MB-231 (Breast)	0.04	
SF-295 (CNS)	<0.01	_
Glycine Conjugated Hybrid 9f	PC-3 (Prostate)	14.7 (μg/L)
MCF-7 (Breast)	16.5 (μg/L)	_
Source:[5][6]		_

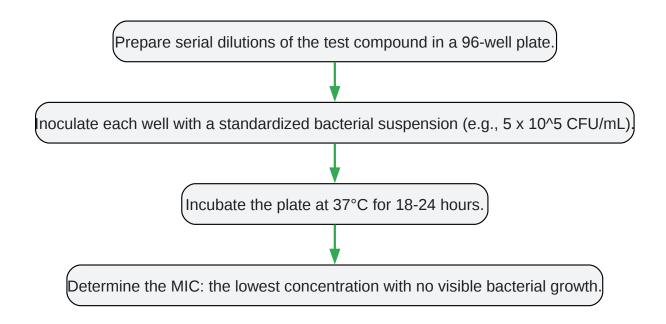
Experimental Protocols for Biological Assays

To ensure the reproducibility of the biological findings, detailed protocols for the key experiments are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.





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Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol:

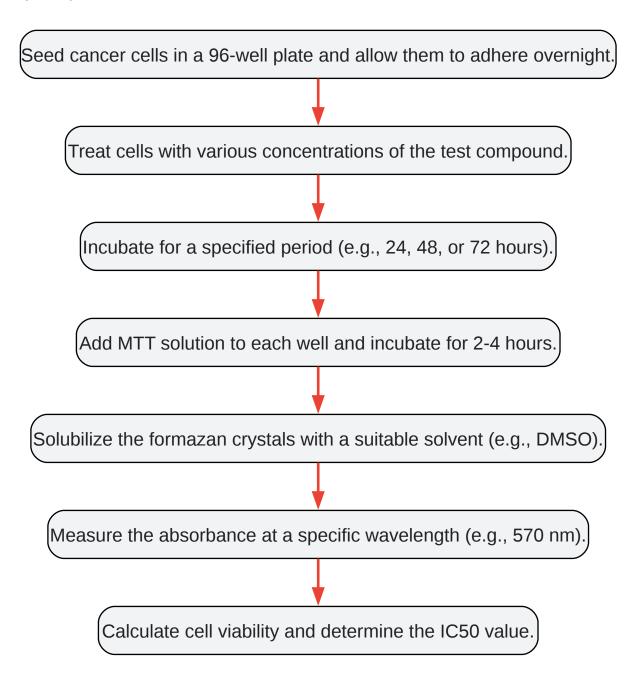
- Prepare a stock solution of 4-Propoxy-N-(2-thienylmethyl)aniline in a suitable solvent (e.g., DMSO).
- Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton broth.
- Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
- Include positive (bacteria and broth) and negative (broth only) controls.
- Incubate the plate at 37°C for 18-24 hours.
- The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth.





Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.



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Workflow for the MTT cytotoxicity assay.



Protocol:

- Seed cancer cells (e.g., MDA-MB-231, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
- Prepare serial dilutions of 4-Propoxy-N-(2-thienylmethyl)aniline in the cell culture medium.
- Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (e.g., DMSO).
- Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
- After incubation, add MTT solution (e.g., 20 μL of a 5 mg/mL solution) to each well and incubate for another 2-4 hours.
- Remove the medium and add a solubilizing agent (e.g., 150 μL of DMSO) to each well to dissolve the formazan crystals.
- Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.
- Calculate the percentage of cell viability for each concentration relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

By providing this comprehensive guide, we aim to facilitate the verification and extension of research on **4-Propoxy-N-(2-thienylmethyl)aniline** and its analogs, ultimately contributing to the development of new therapeutic agents.

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